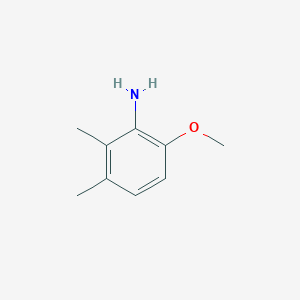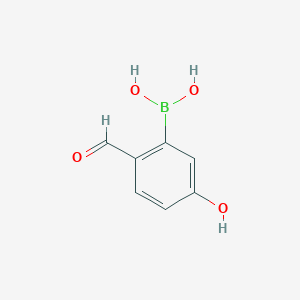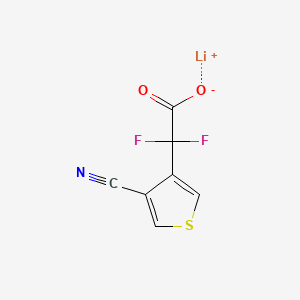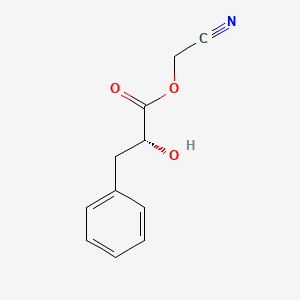
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate is an organic compound that belongs to the class of cyanomethyl esters This compound is characterized by the presence of a cyanomethyl group (-CH2CN) attached to the ester functional group The (2R)-2-hydroxy-3-phenylpropanoate moiety indicates that the compound has a chiral center at the second carbon, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be achieved through several methods. One common approach involves the esterification of (2R)-2-hydroxy-3-phenylpropanoic acid with cyanomethyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of cyanomethyl chloride as the cyanomethylating agent. In this approach, (2R)-2-hydroxy-3-phenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with cyanomethyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques. The use of environmentally benign catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (2R)-2-oxo-3-phenylpropanoate.
Reduction: Formation of (2R)-2-hydroxy-3-phenylpropanol.
Substitution: Formation of substituted cyanomethyl derivatives, such as cyanomethyl amines or cyanomethyl thiols.
Aplicaciones Científicas De Investigación
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Explored for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate depends on its specific application. In biochemical contexts, the compound may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. The hydrolysis reaction releases the corresponding acid and alcohol, which can then participate in further biochemical pathways.
In medicinal chemistry, the compound may serve as a prodrug, where the ester linkage is cleaved by esterases in the body to release the active drug. The released drug can then interact with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparación Con Compuestos Similares
Cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Methyl (2R)-2-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester group instead of a cyanomethyl group. This compound may have different reactivity and applications.
Ethyl (2R)-2-hydroxy-3-phenylpropanoate: Similar to the methyl ester but with an ethyl ester group. It may exhibit different physical properties and reactivity.
Cyanomethyl (2S)-2-hydroxy-3-phenylpropanoate: The enantiomer of the compound, which may have different biological activity due to its different stereochemistry.
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
cyanomethyl (2R)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H11NO3/c12-6-7-15-11(14)10(13)8-9-4-2-1-3-5-9/h1-5,10,13H,7-8H2/t10-/m1/s1 |
Clave InChI |
BPJHSWJPVMZHNN-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)OCC#N)O |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


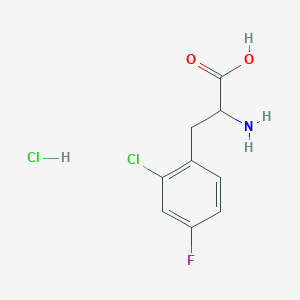
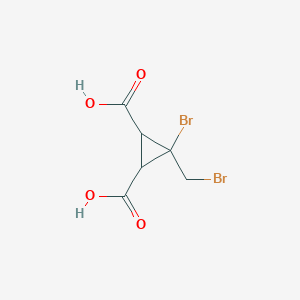
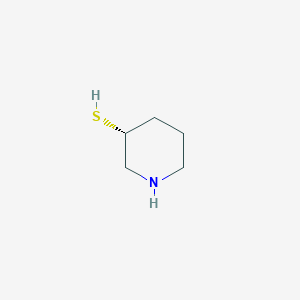

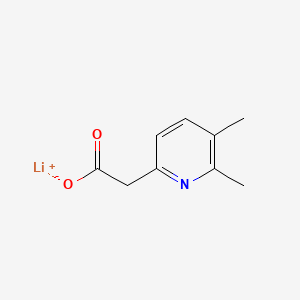
![3-[(2,2-Difluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13467862.png)
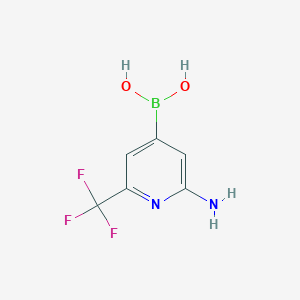
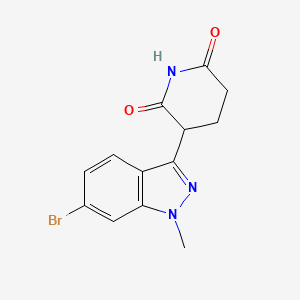
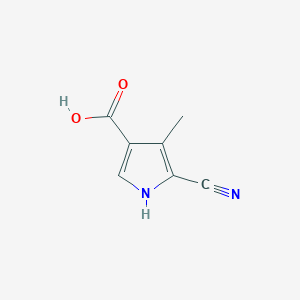
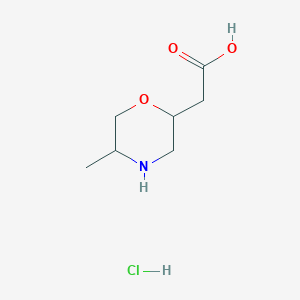
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
